

Testosterone Recovery: A Head-to-Head Comparison of Relugolix and Leuprolide

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Compound of Interest		
Compound Name:	Relugolix	
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For researchers, scientists, and drug development professionals, understanding the nuances of androgen deprivation therapies is critical. This guide provides an in-depth comparison of testosterone recovery rates following treatment with **Relugolix**, an oral GnRH antagonist, and Leuprolide, an injectable GnRH agonist. The data presented is primarily drawn from the pivotal Phase 3 HERO study.

Superior and Faster Testosterone Recovery with Relugolix

Data from the HERO trial consistently demonstrates that **Relugolix** allows for a significantly faster and more complete recovery of testosterone levels compared to Leuprolide after treatment discontinuation.[1][2][3] This is a crucial consideration for patients on intermittent androgen deprivation therapy or for whom quality of life after treatment is a primary concern.[4] [5]

In a subset of the HERO study involving 184 patients who completed 48 weeks of treatment, a striking difference in testosterone recovery was observed. Within 90 days of stopping treatment, 54% of men who had received **Relugolix** saw their testosterone levels return to the normal range (≥280 ng/dL), whereas only 3.2% of those treated with Leuprolide achieved the same. The median time to testosterone recovery was 86 days for the **Relugolix** group, compared to 112 days for the Leuprolide group.



Furthermore, a greater proportion of men in the **Relugolix** group (39%) achieved a recovery of at least 80% of their baseline testosterone levels compared to a mere 2.1% in the Leuprolide group. Post-hoc analyses also revealed that younger men (≤65 years) and those with higher baseline testosterone levels experienced a faster recovery with **Relugolix**.

Quantitative Data Summary

The following table summarizes the key testosterone recovery data from the HERO trial's recovery substudy.

Metric	Relugolix	Leuprolide	p-value
Cumulative Incidence of Testosterone Recovery to ≥280 ng/dL at 90 Days	53.9%	3.2%	0.0017
Median Time to Testosterone Recovery to ≥280 ng/dL (Days)	86.0	112.0	-
Patients Achieving Testosterone Recovery to ≥280 ng/dL	74 out of 137	2 out of 47	-
Median Testosterone Levels at 90 Days Post-Treatment (ng/dL)	270.76	12.26	-
Patients Achieving ≥80% of Baseline Testosterone at 90 Days	39%	2.1%	-

Experimental Protocols: The HERO Study



The data presented is from a prespecified testosterone recovery analysis of the Phase 3 HERO trial, a randomized, open-label, multinational study.

- Patient Population: The study enrolled 934 men with androgen-sensitive advanced prostate
 cancer who required at least one year of continuous androgen deprivation therapy. The
 recovery substudy included 184 men who completed 48 weeks of treatment and did not plan
 to start alternative androgen deprivation therapy.
- Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either:
 - Relugolix: An oral loading dose of 360 mg on day 1, followed by 120 mg once daily for 48 weeks.
 - Leuprolide: Intramuscular injections of a 3-month depot formulation for 48 weeks.
- Testosterone Recovery Assessment: Following the 48-week treatment period, testosterone
 levels were monitored for 90 days. The primary endpoint of the recovery substudy was the
 time to testosterone recovery to ≥280 ng/dL. Serum levels of prostate-specific antigen (PSA),
 luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were also measured.

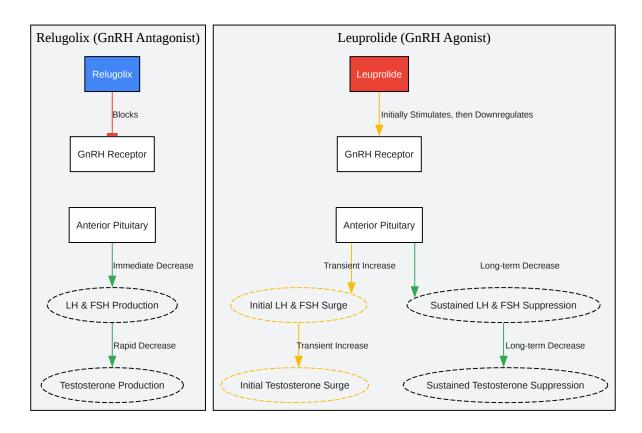
Mechanism of Action: A Tale of Two Pathways

The differing testosterone recovery rates between **Relugolix** and Leuprolide can be attributed to their distinct mechanisms of action at the pituitary gland's gonadotropin-releasing hormone (GnRH) receptors.

Relugolix is a GnRH receptor antagonist. It directly and competitively binds to GnRH receptors, immediately blocking the downstream signaling that leads to the production of LH and FSH. This results in a rapid decrease in testosterone levels without an initial surge.

In contrast, Leuprolide is a GnRH receptor agonist. It initially stimulates the GnRH receptors, causing a transient increase, or "flare," in LH, FSH, and consequently, testosterone. Continuous stimulation by Leuprolide eventually leads to the downregulation and desensitization of the GnRH receptors, thereby suppressing LH and FSH production and reducing testosterone to castrate levels. This prolonged receptor desensitization is thought to contribute to the slower testosterone recovery observed with Leuprolide.

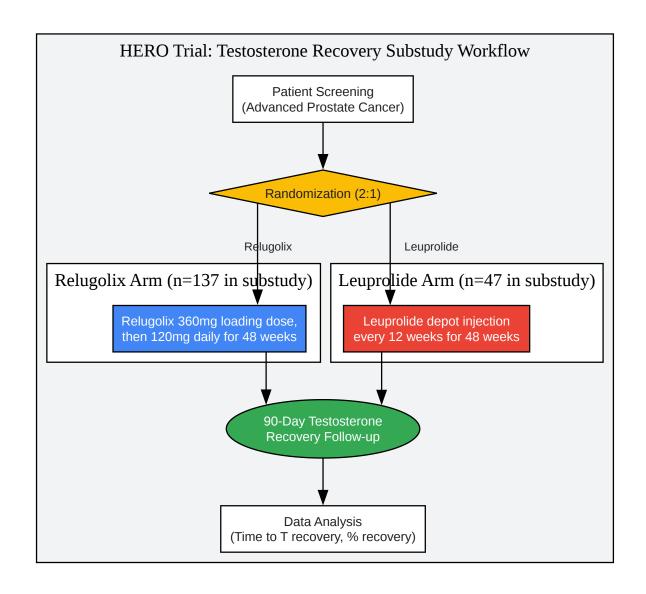




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Caption: Signaling Pathways of Relugolix vs. Leuprolide.





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